3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine
Overview
Description
3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine is an organic compound characterized by the presence of an amino group, a fluoro substituent, and a nitro group on a phenyl ring, along with a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine typically involves multi-step organic reactions. One common approach is the nitration of a fluoro-substituted aniline derivative, followed by amination and subsequent alkylation with diethylamine. The reaction conditions often include the use of strong acids for nitration, such as sulfuric acid and nitric acid, and bases like sodium hydroxide for amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features could be optimized for binding to specific biological targets, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups provide versatility in chemical processing and product formulation.
Mechanism of Action
The mechanism of action of 3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluoro and nitro groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (5-amino-2-chloro-4-nitrophenyl)diethylamine
- (5-amino-2-bromo-4-nitrophenyl)diethylamine
- (5-amino-2-iodo-4-nitrophenyl)diethylamine
Uniqueness
3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability in drug molecules, making this compound particularly valuable in pharmaceutical research .
Properties
IUPAC Name |
3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-3-13(4-2)9-6-8(12)10(14(15)16)5-7(9)11/h5-6H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQTUPVKFIUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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